3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate-containing aromatic compound characterized by a benzonitrile core substituted with two methyl groups at the 3- and 5-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position. Its molecular formula is C₁₆H₂₁BNO₂, with a molecular weight of 269.15 g/mol. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, which modulate its electronic properties and reactivity.
This compound is primarily utilized in pharmaceutical research as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems . Recent studies highlight its role in developing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where its boronate group enhances binding affinity to viral targets . The compound’s crystalline nature and stability under ambient conditions make it suitable for structural characterization via X-ray crystallography and NMR spectroscopy .
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAEAXDVWNAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a palladium-catalyzed borylation of a suitably substituted aryl halide , specifically a chloroarene or bromoarene bearing the 3,5-dimethyl-4-cyano substitution pattern. The key reagent is bis(pinacolato)diboron , which transfers the pinacol boronate moiety to the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reaction
Reaction Scheme
The core reaction is:
$$
\text{3,5-Dimethyl-4-chlorobenzonitrile} + \text{bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dba)}2/\text{PCy}3, \, \text{1,4-dioxane}, 80^\circ C} \text{3,5-Dimethyl-4-(pinacol boronate)benzonitrile}
$$
Reaction Conditions and Catalysts
- Catalyst system: Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) combined with tricyclohexylphosphine (PCy₃) as a ligand.
- Base: Potassium acetate (KOAc), 1.5 equivalents.
- Solvent: 1,4-dioxane.
- Temperature: 80 °C.
- Reaction time: Typically 6 to 48 hours depending on substrate reactivity.
- Catalyst loading: Approximately 3 mol% Pd(dba)₂ and 7.2 mol% PCy₃.
This catalyst system was found to be the most efficient for the borylation of chloroarenes, including electron-deficient substrates such as benzonitriles, providing near-quantitative yields.
Ligand and Base Effects on Reaction Efficiency
A detailed ligand screening revealed:
| Entry | Ligand | Conversion (%) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Triphenylphosphine (PPh₃) | Low | Low | Low electron-donating ability |
| 2 | Tris(p-methoxyphenyl)phosphine | Moderate | Moderate | Better than PPh₃ |
| 3-6 | Buchwald-type ligands (e.g., SPhos, XPhos) | 68-78 | Moderate | Good yields |
| 7 | Tricyclohexylphosphine (PCy₃) | ~100 | ~100 | Best catalyst activity and yield |
| 8 | P(t-Bu)₃ | Low | Low | Low yields at 20-80 °C |
The base KOAc was critical to avoid side reactions such as homo-coupling biaryl formation, which occurred with stronger bases like K₃PO₄ or K₂CO₃.
Substrate Scope and Limitations
- Electron-withdrawing groups (e.g., CN, NO₂, CHO) on the aryl halide accelerate the reaction, completing within 6 hours.
- Electron-donating substituents and ortho-substituents slow the reaction, sometimes requiring longer times (up to 48 hours) or higher catalyst loading.
- The method tolerates various functional groups, including nitriles, esters, and aldehydes.
- Heteroaromatic substrates such as 3-chloropyridine are compatible, though 2-chloropyridine fails due to protodeboronation side reactions.
- The reaction is generally performed on chloroarenes, which are less reactive than bromo- or iodoarenes but more commercially available and cost-effective.
Representative Experimental Procedure
- In a nitrogen-flushed flask, Pd(dba)₂ (0.03 mmol, 3 mol%) and PCy₃ (0.072 mmol) are stirred in 6 mL of 1,4-dioxane at room temperature for 30 minutes to generate the catalyst.
- Bis(pinacolato)diboron (1.1 mmol), KOAc (1.5 mmol), and 3,5-dimethyl-4-chlorobenzonitrile (1.0 mmol) are added sequentially.
- The mixture is stirred at 80 °C for 6 to 48 hours depending on substrate reactivity.
- After completion, the reaction is quenched with water, extracted with benzene, washed with brine, and dried over MgSO₄.
- Purification by Kugelrohr distillation affords the pure product.
Summary Table of Reaction Parameters and Outcomes
| Parameter | Details |
|---|---|
| Catalyst | Pd(dba)₂ (3 mol%) + PCy₃ (7.2 mol%) |
| Boron source | Bis(pinacolato)diboron (1.1 equiv) |
| Base | KOAc (1.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction time | 6–48 hours (substrate dependent) |
| Yield | Up to ~100% for activated substrates |
| Substrate scope | Electron-deficient and some electron-rich aryl chlorides |
| Limitations | Ortho-substitution slows reaction; 2-chloropyridine not suitable |
Research Findings and Advantages
- The Pd(dba)₂/PCy₃ catalyst system is highly effective for the borylation of aryl chlorides, including nitrile-substituted substrates, under relatively mild conditions.
- KOAc base minimizes side reactions and improves selectivity.
- The method provides a direct, one-step synthesis of pinacol boronate esters without the need for pre-formed organometallic intermediates.
- The reaction tolerates a broad range of functional groups, making it suitable for complex molecule synthesis and combinatorial chemistry applications.
Additional Notes
- Alternative methods such as Suzuki–Miyaura cross-coupling of pre-formed aryl halides with pinacol boronate derivatives are also reported but generally require multiple steps and protection/deprotection strategies.
- The direct borylation method described here is preferred for its efficiency and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Formation of phenols.
Reduction: Formation of amines.
Substitution: Formation of biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as a valuable reagent in organic synthesis. Its boron-containing moiety allows it to participate in various reactions such as Suzuki coupling and other cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.
Table 1: Key Reactions Involving 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| Negishi Coupling | Synthesis of aryl and vinyl boron compounds | |
| Borylation | Introduction of boron into organic molecules |
Material Science
Development of Functional Materials
The compound is utilized in creating functional materials such as polymers and nanomaterials. Its unique structure enhances the properties of materials used in electronic devices and sensors. The incorporation of the boron moiety can improve the thermal stability and electrical conductivity of polymers.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices results in enhanced conductivity and mechanical properties. This has implications for developing advanced materials for electronic applications.
Biological Research
Potential Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms. The presence of the dioxaborolane group is thought to play a crucial role in this activity by interacting with cellular pathways involved in cell proliferation.
Table 2: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the final product and regenerate the palladium catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with structurally related boronate esters, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison of Boronate-Containing Benzonitrile Derivatives
Key Comparative Insights
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The cyano group in all compounds enhances electrophilicity at the boron center, facilitating cross-coupling reactions. Fluorine and trifluoromethyl groups (e.g., in ) further increase electrophilicity, accelerating Suzuki reactions but reducing solubility in polar solvents.
Biological Activity: The 3,5-dimethyl derivative exhibits superior antiviral activity compared to non-methylated analogs (e.g., ), likely due to enhanced hydrophobic interactions with HIV-1 reverse transcriptase . Halogenated derivatives (e.g., ) show improved metabolic stability, critical for in vivo applications.
Sterically hindered derivatives (e.g., ) are favored in reactions requiring regioselectivity, such as meta-C–H functionalization.
Physical Properties :
- Melting points vary significantly: The parent compound (3,5-dimethyl) has a melting point of 149–151°C , while halogenated analogs (e.g., ) exhibit lower melting points (~117–119°C) due to reduced crystallinity.
Biological Activity
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C₁₄H₁₉B₁O₃
- Molecular Weight : 249.16565 g/mol
- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C
This structure features a boronate ester moiety that is known to enhance the biological activity of many compounds by facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in inflammation and cell signaling. Preliminary studies suggest that it may modulate pathways such as NF-κB signaling, which plays a critical role in immune responses and inflammation.
Biological Activity Overview
Recent investigations into the biological activity of this compound have indicated several potential therapeutic applications:
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokine secretion in various cell lines.
- Antitumor Activity : Initial studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in IL-6 secretion | |
| Antitumor | Induction of apoptosis in cancer cells | |
| NF-κB Pathway Modulation | Decreased luciferase activity in SMCs |
Table 2: Compound Characteristics
| Property | Value |
|---|---|
| Melting Point | 98°C |
| Purity | ≥98.0% (GC) |
| Physical Form | Crystalline Powder |
Case Study 1: Anti-inflammatory Activity
A study examined the effects of the compound on lipopolysaccharide (LPS)-induced NF-κB activation in human monocytes. The results demonstrated a significant reduction in NF-κB-driven luciferase activity when treated with varying concentrations of the compound (1 pM to 1 μM). The most potent derivative achieved an IC50 value of approximately 25 pM, indicating strong anti-inflammatory potential.
Case Study 2: Antitumor Efficacy
In vitro assays using cancer cell lines revealed that treatment with this compound led to a notable decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways as assessed by increased caspase activity.
Q & A
Q. Key Considerations :
- Catalyst selection impacts yield; air-sensitive ligands (e.g., SPhos) may require inert conditions.
- Steric hindrance from methyl groups may necessitate longer reaction times .
How can researchers optimize Suzuki-Miyaura cross-coupling reactions for this compound to improve yields?
Advanced Question
Optimization strategies include:
- Catalyst-Ligand Systems : Use Pd(OAc)₂ with XPhos ligands for sterically hindered substrates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of boronic esters.
- Stoichiometry : A 1:1.2 molar ratio of aryl halide to boronic ester minimizes side reactions .
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) prevents catalyst decomposition.
Case Study :
In a failed synthesis, excess boronic ester (2.5 eq.) and prolonged heating (24 hrs) led to by-products; reducing equivalents (1.2 eq.) and shorter durations (12 hrs) improved yields to 75% .
What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Basic Question
Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitrile at δ ~110 ppm, methyl groups at δ ~2.3 ppm) .
- IR Spectroscopy : Identify B-O (∼1350 cm⁻¹) and C≡N (∼2220 cm⁻¹) stretches .
Q. Crystallographic Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve boronate ester geometry using SHELX or OLEX2 software .
- Data Collection : High-resolution (< 0.8 Å) data at low temperature (100 K) reduces thermal motion artifacts .
Example :
A related boronic ester exhibited a planar dioxaborolane ring with B-O bond lengths of 1.37–1.39 Å .
How can researchers resolve discrepancies in crystallographic data analysis for this boronic ester?
Advanced Question
Discrepancies often arise from twinned crystals or disorder in methyl groups . Mitigation strategies:
- Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning and apply HKLF5 refinement .
- Disorder Modeling : Split methyl groups into multiple positions with occupancy refinement (e.g., SHELXL PART command) .
- Cross-Validation : Compare results from SHELXL (small-molecule refinement) and OLEX2 (automated pipelines) .
Case Study :
A study of a similar nitrile-containing boronic ester required anisotropic displacement parameters (ADPs) for boron to achieve R1 < 0.05 .
How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?
Advanced Question
The electron-withdrawing nitrile group enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions. However:
- Steric Effects : 3,5-Dimethyl groups hinder Pd coordination, requiring bulky ligands (e.g., tBuXPhos) .
- Electronic Tuning : Meta-substitution directs coupling to para positions in arene synthesis .
Experimental Insight :
In a Miyaura borylation, electron-deficient aryl bromides achieved >90% conversion vs. <50% for electron-rich analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
